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Compound of Interest

Compound Name: 1-Bromo-2-(2-bromoethyl)benzene

Cat. No.: B087193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Bromo-2-(2-bromoethyl)benzene (CAS No. 1074-15-3). The following sections detail the

available Nuclear Magnetic Resonance (NMR) data, generalized experimental protocols for

spectroscopic analysis, and a workflow for the characterization of this compound. This

document is intended to serve as a valuable resource for the synthesis, identification, and

quality control of 1-Bromo-2-(2-bromoethyl)benzene in research and development settings.

Spectroscopic Data
The following tables summarize the reported ¹H and ¹³C NMR spectral data for 1-Bromo-2-(2-
bromoethyl)benzene. At present, detailed Infrared (IR) and Mass Spectrometry (MS) data with

peak assignments for this specific compound are not readily available in publicly accessible

databases.

¹H NMR Spectral Data
The ¹H NMR spectrum of 1-Bromo-2-(2-bromoethyl)benzene provides characteristic signals

for the aromatic and ethyl protons. The chemical shifts (δ) are reported in parts per million

(ppm) relative to a standard reference.
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Assignment Chemical Shift (ppm)

Aromatic CH 7.547

Aromatic CH 7.26

Aromatic CH 7.126

-CH₂-Br 3.586

Ar-CH₂- 3.291

Table 1: ¹H NMR spectral data for 1-Bromo-2-(2-bromoethyl)benzene.[1]

¹³C NMR Spectral Data
The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule.

Note: A public spectrum is available, but a detailed peak list with assignments for 1-Bromo-2-
(2-bromoethyl)benzene is not readily available in the searched resources.[2]

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 1-Bromo-2-(2-
bromoethyl)benzene are not available in the public domain. Therefore, the following sections

describe generalized, yet detailed, methodologies for obtaining NMR, IR, and MS spectra for a

liquid aromatic compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

Accurately weigh 5-10 mg of 1-Bromo-2-(2-bromoethyl)benzene.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Representative):

Pulse Program: Standard single-pulse experiment.

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: -2 to 12 ppm

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64

¹³C NMR Acquisition Parameters (Representative):

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 0 to 220 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-10 seconds

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

Integrate the signals in the ¹H NMR spectrum.

Perform peak picking and create a peak list for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated

Total Reflectance (ATR) accessory.

Procedure for ATR-FTIR:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Acquire a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Place a small drop of liquid 1-Bromo-2-(2-bromoethyl)benzene directly onto the ATR

crystal.

Acquire the sample spectrum.

Clean the ATR crystal thoroughly after the measurement.

Data Acquisition Parameters (Representative):

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Procedure for GC-MS:

Prepare a dilute solution of 1-Bromo-2-(2-bromoethyl)benzene in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

The compound will be vaporized and separated on the GC column before entering the mass

spectrometer.

Mass Spectrometry Parameters (Representative):

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Range: m/z 40-400

Scan Speed: 1000 amu/s

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Workflow Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis for compound

characterization.
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Spectroscopic Analysis Workflow for 1-Bromo-2-(2-bromoethyl)benzene
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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